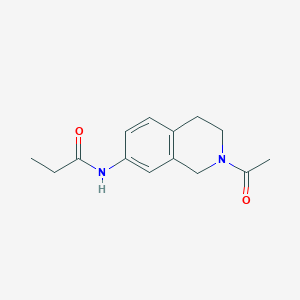

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Synthesis Analysis

The synthesis of THIQ derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular structure of THIQs is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules . The quantum-chemical calculation results indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain molecules .Chemical Reactions Analysis

THIQs can act as precursors for various alkaloids displaying multifarious biological activities . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of THIQs and their derivatives can be analyzed using techniques such as melting point, boiling point, solubility in different solvents, and acidity or basicity (pKa).Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

The tetrahydroisoquinoline scaffold is a significant component in the study of neurodegenerative diseases. Compounds like F2416-0091 have been explored for their potential to modulate neurotransmitter systems, which are often disrupted in conditions such as Parkinson’s and Alzheimer’s diseases . The ability to cross the blood-brain barrier and interact with central nervous system receptors makes this class of compounds valuable in developing treatments that could alleviate symptoms or potentially slow disease progression.

Antimicrobial Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit diverse biological activities against various pathogens . F2416-0091 may contribute to the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern. Its structural features could be optimized to enhance efficacy against specific bacteria or viruses.

Cancer Therapeutics

The structural complexity and functional versatility of F2416-0091 make it a candidate for cancer research. Its ability to interact with cellular machinery could lead to the discovery of novel mechanisms of action against cancer cells, potentially resulting in targeted therapies with fewer side effects than traditional chemotherapy .

Agricultural Chemicals

Compounds with the tetrahydroisoquinoline moiety have been studied for their potential use in agriculture. F2416-0091 could serve as a lead compound for the development of new pesticides or herbicides, offering a new mode of action to combat pests and improve crop yields.

Synthetic Methodology Development

The synthesis of F2416-0091 involves complex chemical reactions that can contribute to advancements in synthetic organic chemistry. Researchers can explore new synthetic routes or improve existing methods to create this compound more efficiently, which is valuable for both academic and industrial chemists.

Signal Transduction Studies

F2416-0091’s impact on cell function and signal transduction is another area of interest. Understanding how this compound influences signaling pathways can provide insights into cellular communication mechanisms and lead to the development of drugs that can modulate these pathways for therapeutic benefit.

Environmental Science

The environmental fate and impact of chemicals like F2416-0091 are crucial for assessing ecological risks. Studies could focus on its biodegradability, persistence, and potential bioaccumulation to ensure that its use in various applications does not adversely affect the environment.

Material Science

Lastly, the unique properties of F2416-0091 could be harnessed in material science. Its incorporation into polymers or coatings could impart new functionalities, such as enhanced durability or specific interactions with other substances.

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) derivatives, to which this compound belongs, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function .

Biochemical Pathways

Thiq derivatives are known to exert diverse biological activities, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

Thiq derivatives are known to exert diverse biological activities, suggesting that they may have significant effects at the molecular and cellular levels .

Safety and Hazards

The safety and hazards of THIQs and their derivatives can be analyzed by understanding the compound’s toxicity, flammability, and environmental impact.

Zukünftige Richtungen

Given the broad range of applications and biological activities of THIQs, future research could focus on the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . Additionally, further exploration of the biological potential of THIQ analogs and their structural–activity relationship (SAR) could provide valuable insights .

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYXWLMYYUYISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939403.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)

![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)